molecular formula C12H13N3O2 B021086 Isocarboxazid CAS No. 59-63-2

Isocarboxazid

カタログ番号: B021086
CAS番号: 59-63-2
分子量: 231.25 g/mol
InChIキー: XKFPYPQQHFEXRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor used primarily as an antidepressant. It belongs to the hydrazine class of monoamine oxidase inhibitors and is known for its efficacy in treating major depressive disorder, dysthymic disorder, atypical depression, panic disorder, and phobic disorders . This compound was first introduced by Roche Pharmaceuticals and later developed by Validus Pharmaceuticals Inc. It was approved by the United States Food and Drug Administration as a prescription drug on July 1, 1959 .

作用機序

Target of Action

Isocarboxazid primarily targets Monoamine Oxidases (MAO) in the nervous system . These enzymes, specifically subtypes A and B, are involved in the metabolism of various neurotransmitters such as serotonin, epinephrine, norepinephrine, and dopamine .

Mode of Action

This compound works by irreversibly blocking the action of Monoamine Oxidases (MAO) in the nervous system . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their endogenous concentrations .

Biochemical Pathways

By inhibiting MAO, this compound affects the metabolic pathways of several neurotransmitters. The increased levels of serotonin, dopamine, norepinephrine, epinephrine, melatonin, and phenethylamine in the brain lead to enhanced neurotransmission . This biochemical alteration can help alleviate symptoms of mood and anxiety disorders .

Pharmacokinetics

These drugs are readily absorbed by the gastrointestinal tract, present a low bioavailability, and reach peak concentrations in 1-2 hours . This compound is metabolized in the liver and excreted in the urine .

Result of Action

By increasing the levels of monoamine neurotransmitters in the brain, it can improve mood and reduce anxiety .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain foods high in dietary amines such as aged cheeses, and drugs that increase the levels of monoamine neurotransmitters, can interact with this compound. These interactions can lead to dangerous elevations of monoamine neurotransmitters, resulting in potentially life-threatening syndromes such as hypertensive crisis and serotonin syndrome .

生化学分析

Biochemical Properties

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system . MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine .

Cellular Effects

This compound increases the levels of the monoamine neurotransmitters serotonin, dopamine, norepinephrine, epinephrine, melatonin, phenethylamine in the brain . This increase in neurotransmitter levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the irreversible inhibition of monoamine oxidases (MAO) in the nervous system . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully studied. In vivo and in vitro studies have demonstrated this compound-driven inhibition of MAO in the brain, heart, and liver .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine . It interacts with the enzymes monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) .

Transport and Distribution

It is known that this compound works by blocking the action of monoamine oxidases in the nervous system .

Subcellular Localization

Given its mechanism of action, it is likely to be found wherever monoamine oxidases are present, which includes various compartments within the cell .

化学反応の分析

Types of Reactions: Isocarboxazid undergoes several types of chemical reactions, including:

    Oxidation: Involves the conversion of the hydrazine moiety to its corresponding oxidized forms.

    Reduction: The reduction of the isoxazole ring can occur under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

科学的研究の応用

Treatment-Resistant Depression

Isocarboxazid has shown effectiveness in patients who are resistant to other forms of antidepressant therapy, particularly tricyclic antidepressants. A study involving 20 patients indicated that approximately 90% experienced improved outcomes after switching to this compound, highlighting its role in managing therapy-resistant depression .

Efficacy in Various Depression Types

Research has demonstrated that this compound is particularly effective for specific types of depression:

  • Endogenous Depression : Patients diagnosed with endogenous or melancholic depression showed significant improvement when treated with this compound compared to placebo .
  • Atypical Depression : The drug was more effective in cases characterized by vegetative symptoms, such as hypersomnia and increased appetite .
  • Anxiety-Related Depression : In a controlled study with anxious depressives, this compound outperformed placebo across multiple metrics including anxiety and interpersonal sensitivity .

Long-Term Treatment Outcomes

A longitudinal study assessed the long-term effects of this compound on patients with chronic depression. The median duration of treatment was 42 months, with a follow-up showing that all patients had better responses compared to previous treatments. Side effects were reported as moderate, reinforcing the drug's viability as a long-term therapeutic option .

Comparative Efficacy Studies

In a randomized controlled trial involving 130 participants with anxious depression, this compound was found to significantly reduce symptoms compared to placebo. Patients reported improvements in hostility, obsessiveness, and cognitive components associated with depression .

Potential Off-Label Uses

Beyond its primary indication for depression, this compound has been explored for other applications:

  • Anxiety Disorders : Due to its impact on neurotransmitter levels, it may offer benefits for generalized anxiety disorder.
  • Neurodegenerative Diseases : Some studies suggest potential efficacy in conditions like Parkinson's disease due to its influence on dopaminergic pathways .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

  • Hepatotoxicity : Although rare, there have been instances of liver enzyme elevations associated with MAO inhibitors; however, this compound has not been directly implicated in severe liver injury .
  • Dietary Restrictions : Patients must adhere to dietary restrictions to avoid hypertensive crises due to tyramine interactions.

類似化合物との比較

Isocarboxazid is often compared with other monoamine oxidase inhibitors such as phenelzine and tranylcypromine . While all three compounds are used to treat depression, they differ in their chemical structures and pharmacokinetic profiles:

    Phenelzine: Another hydrazine derivative, phenelzine is also a non-selective, irreversible monoamine oxidase inhibitor. It is known for its efficacy in treating atypical depression and social anxiety disorder.

    Tranylcypromine: Unlike this compound and phenelzine, tranylcypromine is a cyclopropylamine derivative. .

This compound is unique in its specific hydrazine structure, which contributes to its distinct pharmacological properties and therapeutic applications .

生物活性

Isocarboxazid is a non-selective monoamine oxidase inhibitor (MAOI) primarily used in the treatment of major depressive disorders. Its pharmacological action centers around the irreversible inhibition of monoamine oxidases A and B, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, side effects, and pharmacokinetics.

This compound exerts its antidepressant effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. The inhibition of MAO leads to:

  • Increased Neurotransmitter Levels : Elevated concentrations of serotonin, epinephrine, norepinephrine, and dopamine are observed due to decreased metabolism by MAO .
  • Irreversible Binding : this compound binds irreversibly to both MAO-A and MAO-B, which plays a crucial role in its long-lasting effects on neurotransmitter levels .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating various forms of depression:

  • Major Depression : In a double-blind study involving 130 anxious depressives, this compound demonstrated significant superiority over placebo in treating major depression and was particularly effective for endogenous depression .
Study Type Population Outcome Efficacy
Double-blind130 patientsMajor DepressionSuperior to placebo
Double-blindAtypical DepressionSignificant improvement in symptomsEffective for vegetative symptoms
  • Atypical Depression : this compound was found to be efficacious for atypical depression characterized by vegetative symptoms. It showed improvements in interpersonal sensitivity and psychological components of depression .

Side Effects and Safety Profile

While this compound is generally well-tolerated, it does have a range of potential side effects:

  • Common Side Effects : Dizziness, headache, dry mouth, insomnia, and constipation are frequently reported .
  • Serious Adverse Events : Rare but severe effects include hypertensive crises triggered by dietary tyramine (found in aged cheeses and cured meats), serotonin syndrome, and liver function abnormalities .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it shares similarities with other MAOIs such as phenelzine and tranylcypromine:

  • Absorption : this compound is absorbed from the gastrointestinal tract with peak plasma concentrations typically reached within 1-2 hours post-administration .
  • Protein Binding : It exhibits high protein binding characteristics .
  • Metabolism : The drug is metabolized primarily via acetylation in the liver, with hippuric acid identified as a major metabolite .

Case Studies

A review of literature reveals various case studies highlighting the effectiveness and safety of this compound:

  • In one notable case study involving a patient with treatment-resistant depression, this compound led to significant improvement after other antidepressants had failed. The patient experienced enhanced mood and reduced anxiety symptoms within weeks of starting treatment.
  • Another case highlighted a patient who developed transient liver enzyme elevations after starting this compound; however, these resolved without the need for dose adjustment or discontinuation of therapy .

特性

IUPAC Name

N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFPYPQQHFEXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023171
Record name Isocarboxazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isocarboxazid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

394.5ºC at 760 mmHg
Record name Isocarboxazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Very slightly soluble in hot water, 2.24e-01 g/L
Record name Isocarboxazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isocarboxazid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. Isocarboxazid, as a nonselective MAO inhibitor, binds irreversibly to monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Isocarboxacid, like other monoamine oxidase inhibitors, are unique psychopharmacological agents whose clinical effect is related to the direct action of the monoamine oxidases to transform them into reactive metabolites.
Record name Isocarboxazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59-63-2
Record name Isocarboxazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocarboxazid [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocarboxazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isocarboxazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocarboxazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocarboxazid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCARBOXAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34237V843T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isocarboxazid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105-106 °C, 105 - 106 °C
Record name Isocarboxazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isocarboxazid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocarboxazid
Reactant of Route 2
Reactant of Route 2
Isocarboxazid
Reactant of Route 3
Isocarboxazid
Reactant of Route 4
Isocarboxazid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。